4-benzyl-N-(3-methoxypropyl)piperidine-1-carbothioamide
Overview
Description
4-benzyl-N-(3-methoxypropyl)piperidine-1-carbothioamide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a methoxypropyl group attached to the nitrogen atom. The carbothioamide group adds to its unique chemical structure, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(3-methoxypropyl)piperidine-1-carbothioamide typically involves multiple steps. One common method starts with the preparation of 1-(3-methoxypropyl)-4-piperidone, which is then reacted with benzylamine under reducing conditions to form the intermediate 1-(3-methoxypropyl)-4-benzylpiperidine . This intermediate is further reacted with a thiocarbonyl reagent to introduce the carbothioamide group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(3-methoxypropyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
4-benzyl-N-(3-methoxypropyl)piperidine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(3-methoxypropyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters, leading to the release of these neurotransmitters into the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the benzyl group and piperidine ring but lacks the methoxypropyl and carbothioamide groups.
Piperidine: A simpler structure with only the piperidine ring.
N-(4-Methylbenzoyl)-4-benzylpiperidine: Similar structure but with a benzoyl group instead of the carbothioamide.
Uniqueness
4-benzyl-N-(3-methoxypropyl)piperidine-1-carbothioamide is unique due to its combination of a benzyl group, methoxypropyl group, and carbothioamide group
Properties
IUPAC Name |
4-benzyl-N-(3-methoxypropyl)piperidine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-20-13-5-10-18-17(21)19-11-8-16(9-12-19)14-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXPNGLNYWCIMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)N1CCC(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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